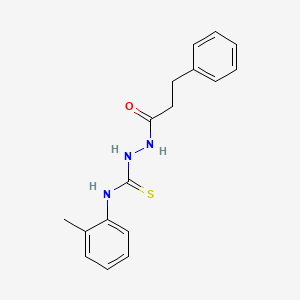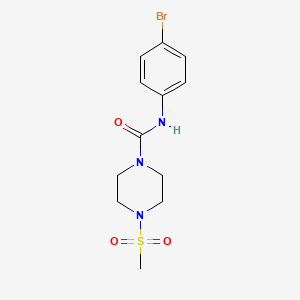![molecular formula C19H18Cl2N2O2 B4631246 2,3-二氯-N-[4-(1-哌啶基羰基)苯基]苯甲酰胺](/img/structure/B4631246.png)
2,3-二氯-N-[4-(1-哌啶基羰基)苯基]苯甲酰胺
描述
Piperidine derivatives, including compounds similar to 2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, are a significant focus of medicinal chemistry research due to their wide range of biological activities. These compounds are synthesized and analyzed for their potential applications in various therapeutic areas, including their roles as enzyme inhibitors and receptor agonists.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine or benzamide frameworks and introducing various functional groups to achieve the desired structural and pharmacological properties. For example, compounds with anti-acetylcholinesterase activity have been synthesized by substituting the benzamide with bulky moieties and introducing groups at the nitrogen atom of benzamide to enhance activity (Sugimoto et al., 1990).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis spectra, are commonly used to characterize the molecular structure of synthesized compounds. These techniques provide insights into the optimized molecular structure, vibrational frequencies, chemical shifts, and electronic properties of the compounds, helping to confirm the successful synthesis of the target molecule (Demir et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including interactions with isocyanates, to form adducts with specific structural features. These reactions are influenced by factors such as solvent, temperature, and reaction time, leading to the formation of compounds with desired chemical properties and biological activities (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. These properties are determined through experimental studies and are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the compound's pharmacological profile. Studies on piperidine derivatives have shown that modifications at specific positions can significantly affect their biological activities, such as enzyme inhibition or receptor agonism (Sonda et al., 2003).
科学研究应用
胃肠道运动的药理特性
一项研究重点介绍了苯甲酰胺衍生物的合成,包括与 2,3-二氯-N-[4-(1-哌啶基羰基)苯基]苯甲酰胺相关的衍生物,以评估它们的血清素 4 (5-HT4) 受体激动剂活性。这些化合物,特别是 4-氨基-5-氯-2-甲氧基-N-[1-[5-(1-甲基吲哚-3-基羰基氨基)戊基]哌啶-4-基甲基]苯甲酰胺,显示出有希望的药理特性,可增强胃肠道运动。然而,由于肠道吸收率低,导致口服生物利用度方面的挑战,从而导致进一步的修改以提高吸收和药理功效 (Sonda 等人,2003)。
多巴胺 D(3) 受体配体
另一项研究重点是修改苯甲酰胺 PB12 以实现 D(3) 受体亲和力,探索有效和选择性的多巴胺 D(3) 受体配体所需的结构变化。该研究确定了具有中等至高 D(3) 亲和力的衍生物,提供了对选择性 D(3) 配体开发的结构要求的见解 (Leopoldo 等人,2002)。
抗癌和抗菌应用
对新型苯甲酰胺及其金属配合物的生物活性的研究证明了潜在的抗菌活性。苯甲酰胺的铜配合物与游离配体和标准抗生素相比对多种细菌菌株表现出优异的抗菌作用。这表明这些化合物在开发新型抗菌剂中具有潜在的应用 (Khatiwora 等人,2013)。
抑制 HIV-1 活性
哌啶-4-甲酰胺 CCR5 拮抗剂的发现,包括与 2,3-二氯-N-[4-(1-哌啶基羰基)苯基]苯甲酰胺相关的化合物,显示出高度有效的抗 HIV-1 活性。这些化合物通过修改以提高代谢稳定性和抑制活性,已成为 HIV-1 治疗中进一步开发的有希望的候选者 (Imamura 等人,2006)。
属性
IUPAC Name |
2,3-dichloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-16-6-4-5-15(17(16)21)18(24)22-14-9-7-13(8-10-14)19(25)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUREUFLCVHZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)



![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)
![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
